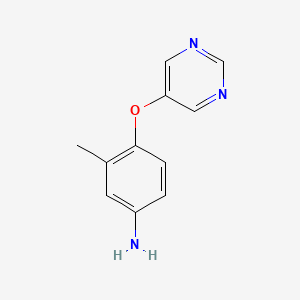

3-Methyl-4-(pyrimidin-5-yloxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-4-(pyrimidin-5-yloxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrimidine ring attached to an aniline moiety through an oxygen atom. The presence of both the pyrimidine and aniline structures in a single molecule makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline typically involves the following steps:

Nitration of Aromatic Compounds: The initial step often involves the nitration of an aromatic compound to introduce a nitro group.

Reduction of Nitro Compounds: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Formation of Pyrimidin-5-yloxy Group: The pyrimidine ring is introduced through nucleophilic substitution reactions, where the aniline derivative reacts with a pyrimidine derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow reactions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyrimidin-5-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used for reduction reactions.

Nucleophiles: Various nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4-(pyrimidin-5-yloxy)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of aniline derivatives with biological systems.

Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrimidin-5-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aniline moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-2-(pyrimidin-5-yloxy)aniline: Similar structure but with a different position of the methyl group.

3-Methyl-4-(pyridin-5-yloxy)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.

3-Methyl-4-(pyrimidin-4-yloxy)aniline: Similar structure but with a different position of the pyrimidine ring attachment.

Uniqueness

3-Methyl-4-(pyrimidin-5-yloxy)aniline is unique due to the specific positioning of the methyl and pyrimidine groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and applications compared to its similar compounds.

Biological Activity

3-Methyl-4-(pyrimidin-5-yloxy)aniline is an organic compound notable for its unique structural features, including an aromatic amine and a pyrimidine moiety. This combination of functional groups suggests potential biological activities that merit investigation, particularly in medicinal chemistry and drug development. This article delves into the biological activity of this compound, examining its interactions, mechanisms, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- CAS Number : 871020-40-5

The compound features a methyl group at the 3-position and a pyrimidine ring linked via an ether oxygen at the 4-position, which contributes to its reactivity and potential biological effects.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Nucleophilic Substitution : The amine group can act as a nucleophile in reactions, allowing for diverse interactions with biological targets.

- Electrophilic Aromatic Substitution : The electron-donating nature of the amine enhances reactivity towards electrophiles, suggesting potential applications in targeting specific enzymes or receptors.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. In related studies, compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria. For instance, some derivatives showed minimum inhibitory concentrations (MICs) as low as 0.25–1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

Pyrimidine-based compounds have also demonstrated anticancer activity. For example, certain derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) with promising results. The most effective compounds showed IC50 values significantly lower than established chemotherapeutics like 5-Fluorouracil . The structural modifications in these compounds often enhance their selectivity and potency against cancer cells.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. In vitro assays demonstrated that some compounds could inhibit COX-1 and COX-2 enzymes effectively, suggesting a pathway for developing anti-inflammatory drugs based on this scaffold .

Case Studies

- Study on Antibacterial Activity : A study evaluated several pyrimidine derivatives for their antibacterial properties against seven strains of bacteria. The findings indicated that modifications in the pyrimidine structure could enhance activity levels significantly .

- Anticancer Activity Assessment : Another research effort focused on the anticancer properties of pyrimidine compounds, revealing that certain analogs displayed better selectivity indices compared to traditional treatments, indicating a potential for reduced side effects while maintaining efficacy .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | MIC/IC50 Values | Target Organism/Cell Line |

|---|---|---|---|

| This compound | Antibacterial | MIC = 0.25–1 μg/mL | S. aureus, S. pneumoniae |

| Pyrimidine Derivative A | Anticancer | IC50 = 0.87–12.91 μM | MCF-7, MDA-MB-231 |

| Pyrimidine Derivative B | Anti-inflammatory | IC50 = Not specified | COX Enzymes |

Properties

CAS No. |

871020-40-5 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-methyl-4-pyrimidin-5-yloxyaniline |

InChI |

InChI=1S/C11H11N3O/c1-8-4-9(12)2-3-11(8)15-10-5-13-7-14-6-10/h2-7H,12H2,1H3 |

InChI Key |

FFFMEHNLWJILGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CN=CN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.